molecular formula C8H13NO2 B2951495 Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate CAS No. 52909-71-4

Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate

Cat. No.: B2951495
CAS No.: 52909-71-4
M. Wt: 155.197
InChI Key: IZCXMHBCJAPLHU-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate (CAS 52909-71-4) is a cyclopentene derivative featuring a methyl ester and a methylamino group at the 1- and 2-positions, respectively. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.20 g/mol . This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its unsaturated cyclopentene ring and functional groups make it a versatile precursor for further modifications, including cycloadditions and nucleophilic substitutions.

Properties

IUPAC Name

methyl 2-(methylamino)cyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-7-5-3-4-6(7)8(10)11-2/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCXMHBCJAPLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52909-71-4
Record name methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopentanone with methylamine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclic Esters with Varying Ring Sizes

Methyl 1-(methylamino)cyclobutanecarboxylate
  • Structure: Cyclobutane ring with methyl ester and methylamino groups.
  • Molecular Formula: C₇H₁₃NO₂ (MW: 155.18 g/mol).
  • Key Data : Synthesized via reactions with ethyl acetate and toluenesulfonate, as described in Reference Example 85 (EP 4,374,877). ¹H-NMR shows signals at δ 2.56–2.31 (m, 7H) and 3.82 (s, 3H) for the methyl ester .
Methyl 1-(methylamino)cyclopentanecarboxylate
  • Structure: Cyclopentane ring with methyl ester and methylamino groups.
  • Molecular Formula: C₈H₁₅NO₂ (MW: 157.21 g/mol).
  • Key Data : LCMS (m/z 411 [M+H]⁺) and HPLC retention time (1.18 min) indicate distinct chromatographic behavior compared to the unsaturated cyclopentene derivative .
  • Comparison : Saturated cyclopentane lacks the conjugated double bond of cyclopentene, reducing electronic delocalization and altering reactivity in Diels-Alder reactions.

Substituent Variations on the Cyclopentene Core

Ethyl 2-amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0)
  • Structure: Cyclopentene with ethyl ester and amino (NH₂) groups.
  • Molecular Formula: C₈H₁₃NO₂ (MW: 155.20 g/mol).
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate
  • Structure : Cyclopentene with methyl ester and chlorosulfonyl (-SO₂Cl) groups.
  • Molecular Formula : C₇H₉ClO₄S (MW: 224.66 g/mol).
  • Key Data: Calculated LogD (pH 5.5) and H-bond acceptors (3) suggest lower lipophilicity compared to the methylamino analog .
  • Comparison: The electron-withdrawing chlorosulfonyl group deactivates the ring, contrasting with the electron-donating methylamino group, which enhances electrophilic substitution rates.
Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]-amino}cyclopent-1-ene-1-carboxylate (CAS 1610377-05-3)
  • Structure : Cyclopentene with a carbamoyl-linked hydroxycyclohexyl group.
  • Molecular Formula : C₁₄H₂₂N₂O₄ (MW: 282.34 g/mol).
  • Comparison : The bulky hydroxycyclohexyl substituent increases molecular weight by ~127 g/mol, likely improving target binding in drug-receptor interactions but reducing membrane permeability .
2-[(Methylamino)methyl]phenol
  • Structure: Phenolic ring with methylamino-methyl group.
  • Key Data: Exhibits antibiofilm activity against Staphylococcus aureus at 1.25 µM, with >70% biofilm inhibition. No cytotoxicity observed .

Physicochemical and Analytical Data Comparison

Compound Molecular Formula MW (g/mol) Key Functional Groups Notable Data
Target Compound C₈H₁₃NO₂ 155.20 Methyl ester, methylamino MDL: MFCD20675388
Methyl 1-(methylamino)cyclobutanecarboxylate C₇H₁₃NO₂ 155.18 Cyclobutane, methylamino ¹H-NMR δ 3.82 (s, OCH₃)
Ethyl 2-amino-1-cyclopentene-1-carboxylate C₈H₁₃NO₂ 155.20 Ethyl ester, NH₂ CAS 7149-18-0
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate C₇H₉ClO₄S 224.66 Chlorosulfonyl LogD (pH 5.5): N/A; 3 H-acceptors

Biological Activity

Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by a cyclopentene structure with a carboxylate group and a methylamino substituent. Its molecular formula is C7H11NO2C_7H_{11}NO_2, and it possesses unique properties that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells. For instance, studies have demonstrated that certain cyclopentene derivatives can inhibit cyclin-dependent kinases (CDKs), leading to G1 phase arrest in tumor cells .
  • Apoptosis Induction : The compound may activate apoptotic pathways. Research indicates that agents with similar structures can trigger apoptosis in various cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by inhibiting histone deacetylases (HDACs), which are linked to neurodegenerative diseases. This inhibition can lead to improved mitochondrial function and reduced oxidative stress in neuronal cells .

Anticancer Activity

A summary of findings related to the anticancer activity of this compound is presented in Table 1.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.0Apoptosis induction
MDA-MB-231 (breast)12.5Cell cycle arrest
A549 (lung cancer)18.0CDK inhibition

Table 1: Anticancer Activity of this compound

Neuroprotective Activity

In studies examining neuroprotective effects, the compound demonstrated significant inhibition of HDAC6, with an IC50 value reported at approximately 0.74 µM, indicating strong potential for neuroprotection against conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : In a controlled study, the compound was tested against multiple cancer cell lines, showing a dose-dependent reduction in cell viability and significant apoptotic activity, particularly in HeLa and MDA-MB-231 cells .
  • Neuroprotection in Animal Models : In vivo studies involving transgenic mice models for Alzheimer's disease indicated that treatment with the compound resulted in improved cognitive functions and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with careful control of reagents and conditions. For example, in analogous cyclopentane derivatives, ethyl acetate is used as a solvent for intermediate isolation, and silica gel chromatography (with ethyl acetate/methanol gradients) is employed for purification, achieving yields up to 90% . Critical factors include:

  • Reagent stoichiometry : Exact molar ratios (e.g., 1:1 for reactants) to minimize side products .
  • Temperature control : Reactions often proceed under nitrogen atmospheres to prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography or recrystallization to isolate the target compound from byproducts .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H-NMR : Key signals include δ 2.56–2.31 ppm (multiplet for cyclopentene protons and methylamino groups) and δ 3.82 ppm (singlet for methyl ester) in DMSO-d6 . Splitting patterns (e.g., doublets for aromatic protons in byproducts) help identify substituents.
  • LCMS : A molecular ion peak at m/z 428 [M+H]+ and retention time of 0.61 minutes under specific HPLC conditions (e.g., SQD-FA05) confirm molecular weight and purity .

Advanced Research Questions

Q. How does the methylamino group influence the reactivity of the cyclopentene ring in further functionalization?

  • Methodological Answer : The methylamino group acts as both an electron donor (via lone pairs) and a steric hindrance factor. For example:

  • Nucleophilic substitution : The amine group can activate adjacent positions for electrophilic attacks but may require protection (e.g., tosylation) to prevent unwanted side reactions during ester hydrolysis .
  • Ring strain effects : The cyclopentene ring’s strain (evident in analogs like methyl 2-cyanocyclobutane-1-carboxylate) enhances reactivity in cycloaddition or oxidation reactions .

Q. What computational methods are suitable for predicting the conformational stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Tautomerization : Assessing energy barriers between enamine and imine forms.
  • Transition states : For ring-opening or functional group transformations.
  • Crystallography : SHELX software refines X-ray diffraction data to resolve bond angles and torsional strain, critical for understanding packing behavior .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl3), residual moisture, or impurities. Strategies include:

  • Standardized protocols : Replicating conditions from validated syntheses (e.g., cooling intermediates to <10°C to prevent decomposition) .
  • Spiking experiments : Adding authentic samples to NMR or LCMS runs to identify overlapping signals .

Experimental Design & Data Analysis

Q. What strategies optimize the purification of hygroscopic intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Inert atmosphere : Use gloveboxes or Schlenk lines during filtration and drying .
  • Lyophilization : Freeze-drying under vacuum to remove traces of water or volatile solvents .
  • Hygroscopicity testing : Monitor weight gain over time in controlled humidity chambers.

Q. How can reaction conditions be tailored to minimize racemization in chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis.
  • Low-temperature reactions : Slow kinetics at reduced temperatures (e.g., –20°C) suppress epimerization .
  • HPLC chiral columns : Validate enantiomeric excess (ee) using columns like Chiralpak AD-H .

Comparative Analysis

Q. How does the reactivity of this compound compare to its cyclopropane or cyclohexane analogs?

  • Methodological Answer :

  • Ring strain : Cyclopentene’s moderate strain (vs. high strain in cyclopropane) balances reactivity and stability, enabling selective oxidation or Diels-Alder reactions .
  • Steric effects : Larger rings (e.g., cyclohexane) reduce steric hindrance around the methylamino group, altering nucleophilicity .

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